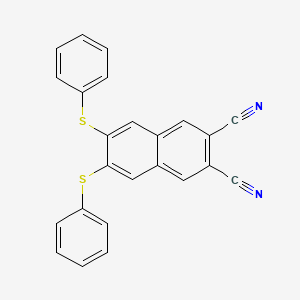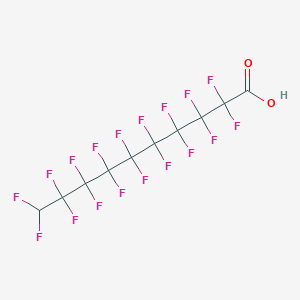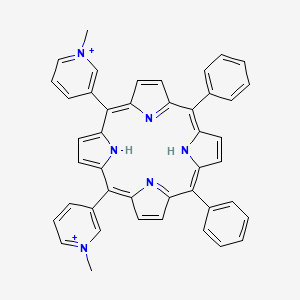
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a naphthalene core with two cyano groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the reaction of 6,7-dibromo-2,3-dicyanonaphthalene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its phenylsulfanyl and cyano groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Naphthalenedicarbonitrile: Similar core structure but lacks the phenylsulfanyl groups.
6,7-Bis(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile: Similar naphthalene core with different substituents.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Contains cyano and sulfanyl groups but with a pyridine core.
Uniqueness
6,7-Bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both phenylsulfanyl and cyano groups on the naphthalene core
Eigenschaften
CAS-Nummer |
126750-55-8 |
|---|---|
Molekularformel |
C24H14N2S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
6,7-bis(phenylsulfanyl)naphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H14N2S2/c25-15-19-11-17-13-23(27-21-7-3-1-4-8-21)24(14-18(17)12-20(19)16-26)28-22-9-5-2-6-10-22/h1-14H |
InChI-Schlüssel |
FSEHUQMJWYTNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=CC(=C(C=C3C=C2SC4=CC=CC=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)




![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)


![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
